molecular formula C21H40O3 B078225 Methyl 3-oxoicosanoate CAS No. 14531-35-2

Methyl 3-oxoicosanoate

Cat. No. B078225
CAS RN: 14531-35-2
M. Wt: 340.5 g/mol
InChI Key: ZHYWEHNCZJJFQZ-UHFFFAOYSA-N
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Patent
US05466708

Procedure details

270 ml of stearoyl chloride were added dropwise at a maximum of 150° C. to a solution of 117 g of Meldrum's acid and 131 ml of pyridine in 1.51 of methylene chloride. After stirring the reaction mixture was washed with 4N hydrochloric acid, the aqueous phase was back-extracted with methylene chloride and the methylene chloride phase was dried and concentrated. The residue was taken up in methanol and stirred under reflux. After cooling the separated crystals were filtered off, dissolved in methylene chloride and chromatographed on silica gel with methylene chloride. There were obtained 175 g of methyl 3-oxoeicosanoate, m.p. 52°-54° C.
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
131 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]C.C[C:22]1(C)[O:29][C:27](=[O:28])[CH2:26][C:24](=[O:25])O1.N1C=CC=CC=1>C(Cl)Cl>[O:25]=[C:24]([CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])[CH2:26][C:27]([O:29][CH3:22])=[O:28]

Inputs

Step One
Name
Quantity
270 mL
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)Cl
Name
Quantity
117 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
131 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with 4N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was back-extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the methylene chloride phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the separated crystals
FILTRATION
Type
FILTRATION
Details
were filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)OC)CCCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 175 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.